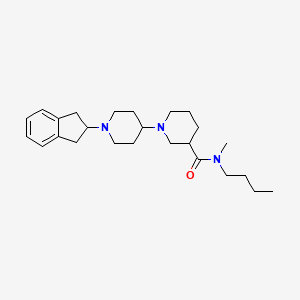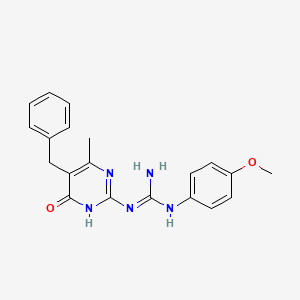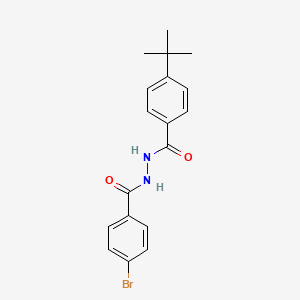
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide, also known as TAT-1, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. TAT-1 is a cell-penetrating peptide that has been used to deliver various molecules, including proteins, nucleic acids, and drugs, into cells.
作用機序
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide is a cell-penetrating peptide that can enter cells through various mechanisms, including endocytosis and direct translocation. This compound has been shown to interact with various cell surface receptors, including heparan sulfate proteoglycans and integrins, which facilitate its entry into cells. Once inside the cell, this compound can interact with various intracellular proteins and organelles, including the nucleus and mitochondria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide in lab experiments is its ability to efficiently deliver various molecules into cells. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are various future directions for the use of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the optimization of this compound for the delivery of specific molecules into cells, such as CRISPR-Cas9 for gene editing. Additionally, the development of this compound analogs with improved properties, such as increased cell specificity and decreased toxicity, is an area of active research.
合成法
The synthesis of 5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin, and the Fmoc group is removed using piperidine. The carboxylic acid group of the C-terminal residue is activated with a coupling reagent, and the N-terminal amine of the next residue is added. This process is repeated until the desired sequence is obtained. This compound is then cleaved from the resin and purified using HPLC.
科学的研究の応用
5-oxo-1-(1,1,3,3-tetramethylbutyl)-3-pyrrolidinecarboxamide has been used in various scientific research applications, including drug delivery, gene therapy, and protein transduction. This compound has been shown to efficiently deliver various molecules into cells, including proteins, peptides, nucleic acids, and drugs. This compound has also been used to deliver therapeutic molecules, such as siRNA, into cells for the treatment of various diseases.
特性
IUPAC Name |
5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)8-13(4,5)15-7-9(11(14)17)6-10(15)16/h9H,6-8H2,1-5H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHPIABGRTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5976969.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)



![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
